molecular formula C20H22N2O2 B1418107 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid CAS No. 1397005-80-9

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

Cat. No. B1418107
M. Wt: 322.4 g/mol
InChI Key: SKZOZLFDNIMQMW-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid, also known as 2-DMPPA, is a synthetic, non-steroidal compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as isoquinolines, which have been studied for their ability to modulate various biological processes. 2-DMPPA has been shown to have an array of biological activities, including anti-inflammatory and analgesic effects, as well as potential applications in cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid. This synthesis involves the reaction of methyl iodide with 2-(3,3-dimethyl-1,2,3,4-tetrahydro-isoquinolin-1-idene)ethanamides, forming iodides of 2-(isoquinol-1-yl)propanoic acid derivatives (Евгений Сергеевич Лиманский et al., 2009).
  • Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates react with active nitrogen-centered nucleophiles (e.g., phenylhydrazine, hydroxylamine, benzylamine) leading to the formation of several derivatives. This process involves the opening of the pyrrole ring (O. V. Surikova et al., 2008).

Hemostatic Properties

  • Investigations into the influence of these synthesized compounds on blood coagulation revealed that all of them are hemostatics. Specific compounds with radicals like morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, which are not substituted at the amide fragment, have shown to decrease blood coagulation time by 14-16% (E. S. Limanskii et al., 2009).

Applications in Organic Chemistry

  • The acylation of 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile using acetyl or benzoyl chlorides forms enamino ketones. The reaction with guanidine carbonate or o-phenylenediamine leads to the opening of the pyrrole ring and formation of heterocyclic compounds (A. G. Mikhailovskii et al., 2013).

Photovoltaic Applications

  • The synthesis of carboxylated cyanine dyes based on the 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid structure has been explored for improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wenjun Wu et al., 2009).

properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)13-15-10-6-7-11-16(15)18(22-20)21-17(19(23)24)12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZOZLFDNIMQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 2
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 3
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 4
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 5
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 6
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

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